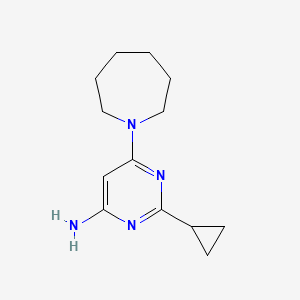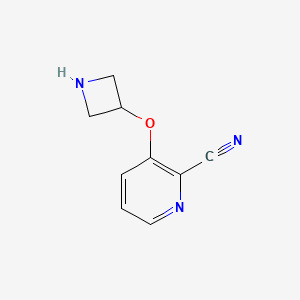
4-(2-Chloropyridin-4-yl)-2,6-dimethylmorpholine
Overview
Description
4-(2-Chloropyridin-4-yl)-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-(2-Chloropyridin-4-yl)-2,6-dimethylmorpholine is the enzyme Lysyl Oxidase-like 2 (LOXL2) . LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix, which is essential for maintaining the structural integrity of tissues .
Mode of Action
this compound interacts with LOXL2 by inhibiting its enzymatic activity . The compound has an IC50 value of 126 nM, indicating a high degree of potency . This inhibition prevents the normal cross-linking of collagen and elastin, thereby affecting the structure and function of the extracellular matrix .
Biochemical Pathways
The inhibition of LOXL2 disrupts the normal functioning of the extracellular matrix, which can affect various biochemical pathways. For instance, it can influence cell adhesion, migration, and signaling, as these processes often rely on interactions with the extracellular matrix .
Pharmacokinetics
It is known that the compound can inhibit three different cytochrome p450 enzymes (cyp 3a4, 2c9, and 2d6), each with an ic50 value exceeding 30 μm . These enzymes play a significant role in drug metabolism, and their inhibition could potentially affect the bioavailability of the compound .
Result of Action
The inhibition of LOXL2 by this compound can lead to changes at both the molecular and cellular levels. At the molecular level, the cross-linking of collagen and elastin is disrupted, altering the structure of the extracellular matrix . At the cellular level, this can affect processes such as cell adhesion, migration, and signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of blood proteins can affect the compound’s activity, as evidenced by its higher IC50 value in human whole blood LOXL2 assays . Furthermore, the compound’s stability and solubility can be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
4-(2-Chloropyridin-4-yl)-2,6-dimethylmorpholine plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2). This enzyme is involved in the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, this compound can affect the structural integrity and remodeling of tissues. Additionally, this compound interacts with other enzymes such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), although with lower affinity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can inhibit cell proliferation and migration, particularly in cancer cells, by targeting LOXL2. This inhibition leads to reduced cell-matrix adhesion and decreased invasive capabilities . Furthermore, this compound can modulate cell signaling pathways, including those involved in cellular senescence and apoptosis, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of LOXL2, thereby inhibiting its enzymatic activity. This inhibition prevents the cross-linking of collagen and elastin, leading to alterations in the extracellular matrix. Additionally, this compound can inhibit other enzymes such as cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2D6), which are involved in drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of LOXL2 and persistent effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits LOXL2 without causing significant toxicity. At higher doses, toxic effects such as liver damage and altered metabolic function have been observed. These findings suggest a threshold effect, where the benefits of LOXL2 inhibition must be balanced against potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as LOXL2 and cytochrome P450 enzymes, affecting the metabolism of collagen, elastin, and various drugs. The compound can also influence metabolic flux and metabolite levels, particularly in pathways related to extracellular matrix remodeling and drug metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites such as the extracellular matrix and cellular organelles. The compound’s distribution is influenced by its affinity for LOXL2 and other enzymes, which can affect its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the extracellular matrix, where it exerts its inhibitory effects on LOXL2. Additionally, the compound may localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with cytochrome P450 enzymes and influence metabolic processes. Targeting signals and post-translational modifications may direct the compound to specific subcellular locations, enhancing its activity and function .
Properties
IUPAC Name |
4-(2-chloropyridin-4-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-6-14(7-9(2)15-8)10-3-4-13-11(12)5-10/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKKTPFSDDMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















